Fmoc-Gly-OH-15N
Overview
Description
Fmoc-Gly-OH-15N is an N-Fmoc-protected form of Glycine . Glycine is a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system . It also possesses cytoprotective properties against oxidant damage in the kidney . This compound is used to synthesize isotope-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
The synthesis of this compound involves the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates . The organic phase layer is recovered and concentrated to obtain the crude product. The crude product is then recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly-OH is obtained after filtration at a reduced pressure .Molecular Structure Analysis
The linear formula of this compound is (15NH-Fmoc)CH2CO2H . Its molecular weight is 298.30 . The SMILES string is OC(=O)C[15NH]C(=O)OCC1c2ccccc2-c3ccccc13 .Chemical Reactions Analysis
This compound is used in peptide synthesis . The Fmoc group is a temporary protecting group for the amine at the N-terminus in SPPS . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 174-175 °C (lit.) . It is suitable for bio NMR technique . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Enhanced Stereoselectivity in Amino Acid Synthesis
Research demonstrates the synthesis of uncommon amino acids, such as N-α-Fmoc-L-γ-carboxyglutamic acid, using a chiral Cu(II) complex. This method enhances stereoselectivity, crucial for Fmoc-based solid-phase peptide synthesis, highlighting its potential in producing enantiomerically pure amino acids (Smith et al., 2011).
Novel Building Units for Peptide Synthesis
The synthesis of novel building units for backbone cyclization, employing Fmoc-Nalpha[CH(R)CO2Al]Gly-OH, showcases an innovative approach to incorporate N-alkylated Gly building units into model peptides. This research broadens the scope for designing backbone cyclic peptides with high purity and potential biological applications (Gazal et al., 2003).
Hydrogel Membrane Formation
In another study, the self-assembly of dipeptide amphiphiles, including Fmoc-Leu-Gly-OH, into ultrathin hydrogel films and membranes is reported. These membranes, formed through a controlled self-assembly process, exhibit potential for biotechnological applications due to their stability and ability to form a dense "mat" of entangled fibers (Johnson et al., 2010).
Functionalization of Core-Shell Materials
Research on the chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) to TiO2@SiO2 core-shell structures demonstrates an effective method for determining the amount of active amino groups on surfaces. This approach, combining chemical synthesis and analytical techniques, offers insights into the functionalization of nanomaterials and their potential applications in nanotechnology (Szczepańska et al., 2020).
Synthesis of Protected Peptides
The development of protected alpha-amino phosphonic acid oligomers using Fmoc-(GlyP(OBn))(6)-OH/DIEA highlights advancements in the synthesis of unnatural peptides. This research provides a foundation for exploring the synthesis of novel peptides with potential therapeutic applications (Ishibashi & Kitamura, 2009).
Mechanism of Action
Target of Action
Fmoc-Gly-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .
Mode of Action
This compound acts as a protective group for the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This allows for the selective addition of amino acids in a step-wise fashion during peptide synthesis .
Biochemical Pathways
The main biochemical pathway involved with this compound is peptide synthesis . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed. This allows for the controlled addition of amino acids to a growing peptide chain .
Pharmacokinetics
The use of isotopically labeled compounds like this compound can be beneficial in pharmacokinetic studies as tracers .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino group during synthesis, this compound allows for the controlled addition of amino acids, enabling the creation of peptides with a wide range of biological activities .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of a suitable base for the removal of the Fmoc group can influence the efficacy of peptide synthesis . The compound is typically stored at a temperature of 2-8°C .
Future Directions
The future directions of Fmoc-Gly-OH-15N research could involve its use in the synthesis of isotope-labeled peptides for MS-based protein quantitation . It could also be used in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .
Relevant Papers There are several relevant papers on this compound. One paper discusses the efficient Fmoc-protected amino ester hydrolysis using green calcium (II) iodide as a protective agent . Another paper provides a safety data sheet for this compound .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-CPZJZEHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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